molecular formula C7H6N2 B123655 3-Pyridylacetonitrile CAS No. 6443-85-2

3-Pyridylacetonitrile

Cat. No. B123655
CAS RN: 6443-85-2
M. Wt: 118.14 g/mol
InChI Key: OIPHWUPMXHQWLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compounds 3-Pyridylacetonitrile (3PAN) and 4-Pyridylacetonitrile (4PAN) have been synthesized by cyanation of 3 and 4-bromo methyl pyridines with TMSiCN under basic conditions .


Molecular Structure Analysis

The molecular structure of 3-Pyridylacetonitrile can be represented by the InChI string: InChI=1S/C7H6N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3H2 .


Chemical Reactions Analysis

3-Pyridineacetonitrile is a reactant used in the preparation of 1,7-naphthyridine derivatives as phosphodiesterase-4 inhibitors . It can also react with thiophene-2-carbaldehyde to get 2-pyridin-3-yl-3-thiophen-2-yl-acrylonitrile .


Physical And Chemical Properties Analysis

3-Pyridylacetonitrile has a molecular weight of 118.14 . It has a refractive index of n20/D 1.529 (lit.) and a density of 1.108 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Spectroscopy

  • 3-Pyridylacetonitrile (3PAN) has been utilized in the synthesis of novel compounds. A study by (Reddy et al., 2019) explored its synthesis and characterization using various spectroscopic techniques and density functional theory (DFT) computations.

Precursor in Chemical Reactions

  • It serves as a precursor in various chemical reactions. For instance, (Al-Sheikh & Elnagdi, 2009) demonstrated its use in producing arylhydrazones and other compounds through coupling with aromatic diazonium salts.

Palladium-Catalyzed Arylation

  • A study by (Yin et al., 2020) highlighted its role in palladium-catalyzed deprotonative arylation, producing a variety of α-aryl-2-pyridylacetonitrile derivatives.

Fluorescence Applications

  • 3-Pyridylacetonitrile derivatives have been studied for their fluorescence properties, as seen in research by (Basta et al., 2002) for security paper applications.

Novel Conducting Polymers

  • In the field of biosensing, (Peng et al., 2007) utilized derivatives of 3-Pyridylacetonitrile for constructing gene sensors.

Synthesis of Marine Alkaloids

  • The compound has been used in the synthesis of marine alkaloids, as demonstrated by (Ramírez-Rodríguez et al., 2012).

Scalable Synthesis Applications

  • Its use in practical and scalable synthesis methods was shown by (Zhu et al., 2012), highlighting its industrial application potential.

Fluorescent Sensor Development

  • 3-Pyridylacetonitrile is instrumental in developing fluorescent sensors for carboxylic acids, as researched by (Jordan et al., 2010).

Domino Protocol in Synthesis

  • The compound is a key player in domino protocols for synthesizing indolizine derivatives, according to (Atar et al., 2020).

Cascade Nucleophilic Addition Reactions

  • It has been used in cascade nucleophilic addition reactions for constructing highly substituted pyridines, as explored by (Zhang et al., 2020).

Beta-Activators in Synthesis

  • 3-Pyridylacetonitrile acts as a beta-activator in ortho-metalation, leading to the synthesis of 3-aminoindenones, shown by (Kayaleh et al., 2000).

Zwitterionic Metal Complexes

  • The compound is significant in synthesizing zwitterionic metal complexes, as reported by (Das et al., 2003).

Mn(III)-Mediated Oxidative Cyclization

  • It has been used in Mn(III)-mediated oxidative cyclization reactions for synthesizing various cyclic compounds, as shown by (Magolan & Kerr, 2006).

Electrochemical Polymerization

  • 3-Pyridylacetonitrile derivatives were investigated for their potential in electrochemical polymerization, as per (Bartlett et al., 2000).

Interaction with Protonic Sites

  • Its interaction with protonic sites has been studied in the context of catalysis and molecular interactions by (Bevilacqua et al., 2002).

Corrosion Inhibition

  • Derivatives of 3-Pyridylacetonitrile have been examined for their inhibitory effects on the corrosion of mild steel, as researched by (Mashuga et al., 2017).

Multicomponent Reaction Synthesis

  • It is involved in multicomponent reactions to synthesize pyrido[1,2-a]benzimidazole derivatives, as shown by (Yan et al., 2009).

Bioorthogonal Chemistry in Cancer Research

  • In cancer research, bioorthogonal chemistry involving 3-Pyridylacetonitrile derivatives has been used to investigate cell death and immunity, as per (Wang et al., 2020).

Safety And Hazards

3-Pyridylacetonitrile is classified as an Eye Irritant (category 2) and a Skin Irritant (category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The precautionary statements include P264, P280, P302 + P352, P305 + P351 + P338, P332 + P313, and P337 + P313 .

properties

IUPAC Name

2-pyridin-3-ylacetonitrile
Source PubChem
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InChI

InChI=1S/C7H6N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHWUPMXHQWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884313
Record name 3-Pyridineacetonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Pyridylacetonitrile

CAS RN

6443-85-2
Record name 3-Pyridineacetonitrile
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Record name 3-Pyridineacetonitrile
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Record name 3-Pyridylacetonitrile
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Record name 3-Pyridineacetonitrile
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Record name 3-Pyridineacetonitrile
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Record name 3-pyridylacetonitrile
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Record name 3-Pyridineacetonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

As the reactor there was used a quartz tube 1 meter long and 20 mm wide which was heated from the outside. There were fed into the tube separately from each other in homogeneous flow hourly 7.1 grams (0.12 mole) of cyanogen chloride and 42.8 grams (0.46 mole) of 3-methylpyridine) both of which were preheated to 550° C. The reaction temperature was 680° C. The reaction mixture was treated hourly with 1.2 liters of 5 percent aqueous sodium hydroxide solution in a gas washer directly post-connected to the reactor. The aqueous mixture which discharged from the gas washer was extracted hourly with 2 liters of dichloromethane. By distillation of the organic phase there were recovered the dichloromethane and the unreacted 3-methylpyridine. The pyridine-3-acetonitrile obtained had a boiling point of 101° to 109° C. at 1, 5 mbar. Its purity was 98 to 99%. The yield amounted to 10.4 grams, corresponding to 75% based on the cyanogen chloride added.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
D Croisat, J Seyden-Penne, T Strzalko… - The Journal of …, 1992 - ACS Publications
… the important effect of the heteroatom in the ring on the charge delocalization; that is the reason why this study is extended to the carbanion 2A,M derived from 3-pyridylacetonitrile (2). In …
Number of citations: 32 pubs.acs.org
B Calvo, M Keß, R Macias, R Sancho… - Journal of …, 2014 - Taylor & Francis
… Based on these results, and in order to modify the exo-polyhedral surface of the clusters, we report the reaction of the parent rhodathiaborane 1 with 3-pyridylacetonitrile. The …
Number of citations: 3 www.tandfonline.com
PR Reddy, J Prashanth, B Prasanna… - Journal of Molecular …, 2019 - Elsevier
… To the best of our comprehension, elucidate the complete molecular structure and spectroscopic response of the synthesized molecules, 3-Pyridylacetonitrile (3PAN) and 4-…
Number of citations: 7 www.sciencedirect.com
HN Al‐Jallo, F Al‐Azawi - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
The reaction of 3‐pyridylacetonitrile with ethyl phenylpropiolate gave not only the expected 3‐hydroxy‐5‐phenyl‐2‐(3‐pyridyl)pent‐2‐en‐4‐ynenitrile (IX) but also a di‐Michael addition …
Number of citations: 4 onlinelibrary.wiley.com
Z Gao, F Zhang, L Gao, X Tian, W Qu, T Yang, J Li… - Journal of …, 2020 - Elsevier
… In the present study, a novel acceptor-donor-acceptor (ADA) luminophore h-TPPy with 3-hexylthiophene as donor, phenyl as π-bridge, and 3-pyridylacetonitrile as acceptor was …
Number of citations: 4 www.sciencedirect.com
G Alberghina, ME Amato, A Corsaro… - Journal of the …, 1985 - pubs.rsc.org
… Hence the reaction of thiophene-2-carbaldehyde with acetonitriles shows the same reactivity sequence as found in the reaction of benzaldehyde: 3-pyridylacetonitrile > thiophen-2-…
Number of citations: 6 pubs.rsc.org
JB Cai, TT Chen, ZY Xie, H Deng - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… The 3-methylpyridine (3MP) ligand coordinates through the N atom to Cu1 as a terminal ligand, which originates from decyanation of 3-pyridylacetonitrile under hydrothermal conditions…
Number of citations: 4 scripts.iucr.org
T NAGASAWA, J MAUGER… - European Journal of …, 1990 - Wiley Online Library
… The enzyme is specific for arylacetonitriles such as 2-thiophenacetonitrile, p-tolylacetonitrile, p-chlorobenzylcyanide, p-fluorobenzylcyanide and 3-pyridylacetonitrile. The enzyme …
Number of citations: 152 febs.onlinelibrary.wiley.com
F Xu, F Zhang, W Wang, M Yao, X Lin, F Yang… - Organic & …, 2022 - pubs.rsc.org
… As a result, phenylacetonitrile could not obtain the product, while 3-pyridylacetonitrile and 4-pyridylacetonitrile could furnish the 3a product in good yields, indicating that the pyridine …
Number of citations: 3 pubs.rsc.org
RE Buckles, RJ Smith - Journal of the American Chemical Society, 1952 - ACS Publications
… 73, 4925 (1951)]working with 3pyridylacetonitrile have stated that "none of the isomeric pyridylacetonitriles has previously been reported.” The3-isomer had served us as an …
Number of citations: 3 pubs.acs.org

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